molecular formula C12H9ClN2O2 B13670288 Methyl 3-(6-chloropyridazin-3-yl)benzoate

Methyl 3-(6-chloropyridazin-3-yl)benzoate

Cat. No.: B13670288
M. Wt: 248.66 g/mol
InChI Key: BHCSNQOZUUZCIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-chloropyridazin-3-yl)benzoate typically involves the esterification of 3-(6-chloropyridazin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-chloropyridazin-3-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(6-chloropyridazin-3-yl)benzoic acid.

    Reduction: Formation of 3-(6-chloropyridazin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(6-chloropyridazin-3-yl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(6-chloropyridazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloropyridazin-3-yl)benzoic acid: Similar structure but lacks the ester group.

    Methyl 3-(6-bromopyridazin-3-yl)benzoate: Similar structure with a bromine atom instead of chlorine.

    Methyl 3-(6-fluoropyridazin-3-yl)benzoate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Methyl 3-(6-chloropyridazin-3-yl)benzoate is unique due to the presence of the chlorine atom on the pyridazine ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 3-(6-chloropyridazin-3-yl)benzoate

InChI

InChI=1S/C12H9ClN2O2/c1-17-12(16)9-4-2-3-8(7-9)10-5-6-11(13)15-14-10/h2-7H,1H3

InChI Key

BHCSNQOZUUZCIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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